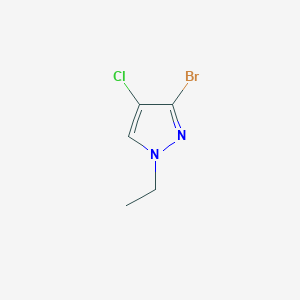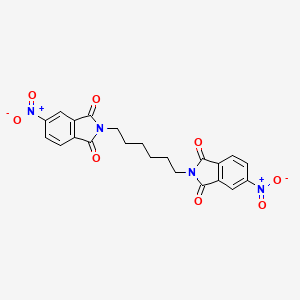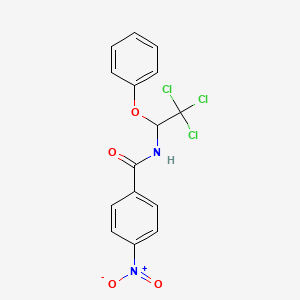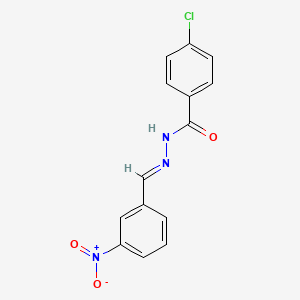
3-Bromo-4-chloro-1-ethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Brom-4-chlor-1-ethyl-1H-pyrazol ist eine heterozyklische Verbindung, die zur Pyrazol-Familie gehört. Pyrazole sind bekannt für ihre Vielseitigkeit in der organischen Synthese und der pharmazeutischen Chemie und dienen oft als Ausgangsmaterialien für komplexere heterozyklische Systeme . Die Summenformel der Verbindung lautet C5H6BrClN2 und sie hat ein Molekulargewicht von 209,47 g/mol .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Brom-4-chlor-1-ethyl-1H-pyrazol beinhaltet typischerweise die Reaktion geeigneter Vorstufen unter kontrollierten Bedingungen. Ein häufiges Verfahren umfasst die Bromierung und Chlorierung von 1-Ethyl-1H-pyrazol. Die Reaktionsbedingungen umfassen oft die Verwendung von Brom- und Chlorreagenzien in Gegenwart eines geeigneten Lösungsmittels .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung automatisierter Reaktoren umfassen, um Konsistenz und Reinheit zu gewährleisten. Der Prozess umfasst im Allgemeinen Schritte wie die Reinigung durch Umkristallisation oder Chromatographie, um die gewünschte Produktqualität zu erreichen .
Analyse Chemischer Reaktionen
Reaktionstypen
3-Brom-4-chlor-1-ethyl-1H-pyrazol kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Die Brom- und Chloratome können durch andere funktionelle Gruppen unter Verwendung nukleophiler oder elektrophiler Reagenzien substituiert werden.
Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Nukleophile Substitution: Reagenzien wie Natriumhydroxid oder Kalium-tert-butoxid können verwendet werden.
Elektrophile Substitution: Reagenzien wie Schwefelsäure oder Salpetersäure werden häufig verwendet.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die nukleophile Substitution verschiedene substituierte Pyrazole ergeben, während die Oxidation zur Bildung von Pyrazol-Oxiden führen kann .
Wissenschaftliche Forschungsanwendungen
3-Brom-4-chlor-1-ethyl-1H-pyrazol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer heterozyklischer Verbindungen verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und entzündungshemmende Eigenschaften.
Medizin: Wird auf seine potenzielle Verwendung in der Medikamentenentwicklung untersucht, insbesondere bei der Entwicklung von Inhibitoren für bestimmte Enzyme.
Industrie: Wird bei der Synthese von Agrochemikalien und anderen Industriechemikalien verwendet
Wirkmechanismus
Der Wirkmechanismus von 3-Brom-4-chlor-1-ethyl-1H-pyrazol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen Wege und Zielstrukturen hängen von der spezifischen Anwendung und der Struktur der Verbindung ab .
Wirkmechanismus
The mechanism of action of 3-Bromo-4-chloro-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-Brom-1-ethyl-1H-pyrazol
- 4-Chlor-1-ethyl-1H-pyrazol
- 3,4-Dichlor-1-ethyl-1H-pyrazol
Einzigartigkeit
3-Brom-4-chlor-1-ethyl-1H-pyrazol ist durch das Vorhandensein von sowohl Brom- als auch Chloratomen einzigartig, was seine Reaktivität und biologische Aktivität im Vergleich zu anderen ähnlichen Verbindungen deutlich beeinflussen kann.
Eigenschaften
Molekularformel |
C5H6BrClN2 |
|---|---|
Molekulargewicht |
209.47 g/mol |
IUPAC-Name |
3-bromo-4-chloro-1-ethylpyrazole |
InChI |
InChI=1S/C5H6BrClN2/c1-2-9-3-4(7)5(6)8-9/h3H,2H2,1H3 |
InChI-Schlüssel |
CQDGMQIGABILOY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C(=N1)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B11709283.png)
![2-[({[1-(Butyrylamino)-2,2,2-trichloroethyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11709284.png)
![N'-[(4-tert-butylphenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B11709288.png)
![Benzamide, 4-nitro-N-[(phenylamino)thioxomethyl]-](/img/structure/B11709293.png)
![3-nitro-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11709299.png)
![4-{[(E)-(4-methoxyphenyl)methylidene]amino}benzamide](/img/structure/B11709306.png)
![4-methyl-N-{2,2,2-tribromo-1-[(3-bromophenyl)amino]ethyl}benzamide](/img/structure/B11709316.png)

![5-bromo-N-{3-chloro-4-[(4-chlorophenyl)carbonyl]phenyl}-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B11709324.png)

![9-bromo-7-phenyl-7H-benzo[c]carbazole](/img/structure/B11709331.png)


![4-Bromo-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11709347.png)
